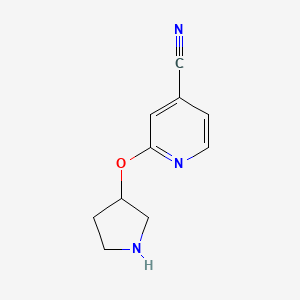

2-(Pyrrolidin-3-yloxy)pyridine-4-carbonitrile

Beschreibung

2-(Pyrrolidin-3-yloxy)pyridine-4-carbonitrile is a pyridine derivative featuring a carbonitrile group at position 4 and a pyrrolidin-3-yloxy substituent at position 2. The pyrrolidine moiety introduces a five-membered saturated amine ring connected via an ether linkage, which may enhance solubility and modulate electronic properties.

Eigenschaften

IUPAC Name |

2-pyrrolidin-3-yloxypyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-6-8-1-4-13-10(5-8)14-9-2-3-12-7-9/h1,4-5,9,12H,2-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPZESOQPFQUAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-(Pyrrolidin-3-yloxy)pyridine-4-carbonitrile is a heterocyclic compound characterized by its unique structural features, including a pyridine ring, a pyrrolidin-3-yloxy moiety, and a nitrile functional group. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology and drug development.

Chemical Structure and Properties

The molecular structure of 2-(Pyrrolidin-3-yloxy)pyridine-4-carbonitrile can be described as follows:

- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.

- Pyrrolidin-3-yloxy Moiety : A five-membered ring containing nitrogen that enhances the compound's biological activity.

- Nitrile Group : A carbon atom triple-bonded to a nitrogen atom, which can influence the compound's reactivity and interaction with biological targets.

Research indicates that 2-(Pyrrolidin-3-yloxy)pyridine-4-carbonitrile interacts with specific molecular targets such as enzymes and receptors, modulating their activity. Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which are critical targets in anti-inflammatory drug development. The binding affinity and interaction dynamics with these targets require further exploration to fully understand its therapeutic potential.

Pharmacological Investigations

- Anti-inflammatory Potential : The compound has been explored for its ability to inhibit COX enzymes, which play a significant role in inflammation. Similar compounds have shown promising anti-inflammatory effects, suggesting that 2-(Pyrrolidin-3-yloxy)pyridine-4-carbonitrile may exhibit similar properties.

- Anticonvulsant Properties : Analogues of this compound have been investigated for anticonvulsant activity, indicating potential applications in treating epilepsy and other neurological disorders.

Structure–Activity Relationship (SAR)

The SAR studies highlight the importance of specific structural components in enhancing biological activity. For instance, modifications to the pyrrolidine ring or the introduction of different substituents can significantly influence the potency of the compound against various biological targets. Table 1 summarizes some relevant SAR findings related to pyridine and pyrrolidine derivatives.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2-(Pyrrolidin-3-yloxy)pyridine | Pyridine with pyrrolidine | Potential COX inhibitor |

| 2-(Pyrrolidin-3-yloxy)pyrimidine | Pyrimidine instead of pyridine | Enhanced anticancer activity |

| 4-Methoxy-2-(pyrrolidin-3-yloxy)benzene | Benzene ring | Different electronic properties |

Case Studies

Recent studies have demonstrated the efficacy of related compounds in various biological assays:

- Anti-inflammatory Activity : In vitro assays showed that certain derivatives exhibited significant inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- Cancer Research : Compounds structurally similar to 2-(Pyrrolidin-3-yloxy)pyridine-4-carbonitrile have been tested against cancer cell lines, revealing cytotoxic effects and apoptosis induction in models such as FaDu hypopharyngeal tumor cells .

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Analysis

Key analogues share the pyridine-4-carbonitrile core but differ in the substituent at position 2. The table below summarizes critical differences:

Physicochemical Properties

- Target Compound: The pyrrolidin-3-yloxy group combines ether oxygen and secondary amine, likely enhancing solubility in polar solvents compared to non-polar substituents (e.g., thiophene or difluorophenoxy). Its molecular weight (~189 g/mol) suggests favorable drug-likeness per Lipinski’s rules.

- The trifluoromethyl group enhances lipophilicity, favoring membrane penetration.

- Thiophene Derivative : The sulfur atom may reduce solubility in aqueous media but improve π-π stacking interactions in hydrophobic environments.

- Methylamino Derivative : Low molecular weight (133.15 g/mol) and hydrogen-bonding capacity suggest high solubility, advantageous for oral administration.

- Difluorophenoxy Derivative : Fluorine atoms increase electronegativity and resistance to oxidative metabolism, prolonging half-life.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.